molecular formula C21H24N2O5 B11245519 ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11245519
M. Wt: 384.4 g/mol
InChI Key: IMWGQBMXGBPPTK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the pyrano[3,2-c]pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, methoxy, and carboxylate. These structural features make it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl cyanoacetate, aromatic aldehydes, and amines in the presence of catalysts and solvents such as ethanol or acetic acid. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C21H24N2O5/c1-5-23-12(3)10-15-17(20(23)24)16(13-8-7-9-14(11-13)26-4)18(19(22)28-15)21(25)27-6-2/h7-11,16H,5-6,22H2,1-4H3

InChI Key

IMWGQBMXGBPPTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OCC)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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